Cas no 1032229-27-8 (4-benzyl-N-(4-sulfamoylphenyl)piperazine-1-carboxamide)

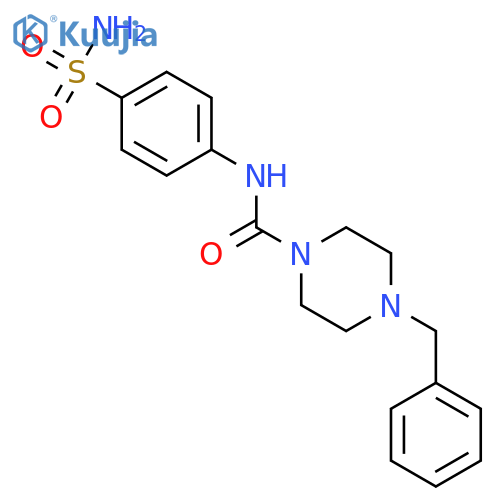

1032229-27-8 structure

商品名:4-benzyl-N-(4-sulfamoylphenyl)piperazine-1-carboxamide

CAS番号:1032229-27-8

MF:C18H22N4O3S

メガワット:374.457282543182

MDL:MFCD10698992

CID:1066550

PubChem ID:27869236

4-benzyl-N-(4-sulfamoylphenyl)piperazine-1-carboxamide 化学的及び物理的性質

名前と識別子

-

- 1-(4-Aminosulfonyl-anilinoformyl)-4-benzyl-piperazine

- 4-benzyl-N-(4-sulfamoylphenyl)piperazine-1-carboxamide

- DB-211008

- NSC-775279

- EN300-22861720

- Z123715826

- 4-(phenylmethyl)-N-(4-sulfamoylphenyl)piperazine-1-carboxamide

- 1032229-27-8

- cid_27869236

- 4-(phenylmethyl)-N-(4-sulfamoylphenyl)-1-piperazinecarboxamide

- MLS-0435629.0001

- NSC775279

- AKOS008064267

- BDBM75364

- CHEMBL1736901

-

- MDL: MFCD10698992

- インチ: InChI=1S/C18H22N4O3S/c19-26(24,25)17-8-6-16(7-9-17)20-18(23)22-12-10-21(11-13-22)14-15-4-2-1-3-5-15/h1-9H,10-14H2,(H,20,23)(H2,19,24,25)

- InChIKey: VJPQXXSBUBPQDB-UHFFFAOYSA-N

- ほほえんだ: C1CN(CCN1CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N

計算された属性

- せいみつぶんしりょう: 374.14126175g/mol

- どういたいしつりょう: 374.14126175g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 26

- 回転可能化学結合数: 4

- 複雑さ: 556

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 104Ų

4-benzyl-N-(4-sulfamoylphenyl)piperazine-1-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-22861720-0.05g |

4-benzyl-N-(4-sulfamoylphenyl)piperazine-1-carboxamide |

1032229-27-8 | 95% | 0.05g |

$2755.0 | 2024-06-20 | |

| A2B Chem LLC | AE10061-50mg |

1-(4-Aminosulfonyl-anilinoformyl)-4-benzyl-piperazine |

1032229-27-8 | 90% | 50mg |

$3442.00 | 2024-04-20 |

4-benzyl-N-(4-sulfamoylphenyl)piperazine-1-carboxamide 関連文献

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

1032229-27-8 (4-benzyl-N-(4-sulfamoylphenyl)piperazine-1-carboxamide) 関連製品

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量